Sodium tetrafluoroborate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZTOFHXCFQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBF4, BF4Na | |
| Record name | Sodium tetrafluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021477 | |
| Record name | Sodium tetrafluoroborate | |
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Molecular Weight |
109.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |
| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
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| Record name | Sodium fluoborate | |
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CAS No. |
13755-29-8 | |
| Record name | Sodium tetrafluoroborate | |
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| Record name | Sodium fluoborate | |
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| Record name | Sodium tetrafluoroborate | |
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| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
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| Record name | Sodium tetrafluoroborate | |
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| Record name | Sodium tetrafluoroborate | |
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| Record name | SODIUM FLUOBORATE | |
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Academic Overview of Sodium Tetrafluoroborate Research
Historical Trajectories and Milestones in Tetrafluoroborate (B81430) Chemistry Research
The journey of tetrafluoroborate chemistry is intrinsically linked to the broader history of fluorine chemistry. While the element fluorine was not isolated until the late 19th century, its compounds, including fluorspar (calcium fluoride), have been used for centuries. The early 19th century saw significant progress with the work of scientists like Ampère and Davy, who investigated "fluoric acid" and proposed the existence of the element fluorine. researchgate.net
The synthesis of tetrafluoroboric acid (HBF₄), the precursor to sodium tetrafluoroborate, marked a significant milestone. Early methods for preparing this compound involved neutralizing tetrafluoroboric acid with sodium carbonate or sodium hydroxide (B78521). nbinno.comwikipedia.org An alternative synthesis route involves the reaction of boric acid, hydrofluoric acid, and sodium carbonate. wikipedia.orgchemicalbook.com
Initially, the applications of this compound were centered on its role in fluxes for brazing and for the production of boron trifluoride. wikipedia.org The development of the Balz-Schiemann reaction, which utilizes tetrafluoroborate salts for the synthesis of aryl fluorides, further underscored the growing importance of these compounds in organic synthesis. While the Balz-Schiemann reaction itself is a landmark, the broader utility of tetrafluoroborates as fluoride (B91410) sources has been a subject of ongoing research. acs.org
Contemporary Significance of this compound in Advanced Chemical Sciences
In modern chemical sciences, this compound has emerged as a crucial compound with diverse applications, particularly in electrochemistry, materials science, and organic synthesis. nbinno.comontosight.ai Its stability and ability to act as a source of the tetrafluoroborate anion (BF₄⁻) are central to its contemporary significance. wikipedia.orgontosight.ai
In the field of electrochemistry , this compound is extensively used as a supporting electrolyte due to its high solubility and wide electrochemical window. ontosight.airsc.org It is a key component in the development of sodium-ion batteries, where it serves as an electrolytic salt in liquid electrolyte formulations. sigmaaldrich.com Research has shown that the addition of this compound to polymer gel electrolytes can significantly enhance ionic conductivity. rsc.orgrsc.org For instance, a polymer gel electrolyte with 25 wt% NaBF₄ exhibited an ionic conductivity of 5.67 × 10⁻⁴ S cm⁻¹, a substantial increase from 1.03 × 10⁻⁶ S cm⁻¹ without the salt. rsc.org
The compound is also instrumental in the synthesis of ionic liquids , which are valued as environmentally friendly solvents in various chemical processes. nbinno.comacs.org this compound is used in the production of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate. nbinno.com The properties of this compound solutions in such ionic liquids have been studied to understand their conductivity and viscosity for potential applications. acs.org
In materials science , this compound is investigated for its potential in thermal energy storage. acs.orgresearchgate.net It undergoes a solid-solid phase transition at approximately 240 °C, which is associated with a high enthalpy change, making it a promising material for latent heat storage. acs.orgresearchgate.net Furthermore, it is used in plasma electrolytic oxidation processes to form protective coatings on magnesium alloys, enhancing their corrosion resistance. mdpi.com The incorporation of tetrafluoroborate ions from the electrolyte bath leads to the formation of magnesium tetrafluoroborate (Mg(BF₄)₂) in the inner layer of the coating, which improves its barrier properties. mdpi.com
In organic synthesis , this compound serves as a catalyst and a source of the weakly coordinating tetrafluoroborate anion. nbinno.com It is employed in the synthesis of various organic compounds, including bis(indolyl)methanes. nbinno.com The tetrafluoroborate anion's low nucleophilicity and basicity make it a suitable counterion in reactions where anion interference should be minimized. It has also been used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, with aryldiazonium tetrafluoroborates serving as coupling partners. nih.govrsc.orgresearchgate.net
Interdisciplinary Research Landscape Involving this compound
The versatility of this compound has fostered a rich interdisciplinary research landscape, bridging chemistry, materials science, and engineering.
One prominent area of interdisciplinary focus is energy storage and conversion . Chemists are working on synthesizing and characterizing new electrolytes containing this compound for sodium-ion batteries, while materials scientists and engineers are focused on integrating these electrolytes into battery cells and evaluating their performance and stability. sigmaaldrich.comrsc.org The study of its thermal properties for energy storage also brings together materials chemists and thermal engineers to design and test new phase-change materials. acs.orgresearchgate.neted.ac.uknih.gov
Another significant interdisciplinary field is surface engineering and corrosion science . The use of this compound in plasma electrolytic oxidation to create corrosion-resistant coatings on light metals like magnesium is a prime example. mdpi.com This research involves electrochemists who study the coating formation process, materials scientists who characterize the structure and composition of the coatings, and corrosion engineers who evaluate their long-term performance in various environments. mdpi.com
The development of advanced catalytic systems also represents an interdisciplinary effort. Organic chemists design and synthesize new catalysts and reagents involving the tetrafluoroborate anion, while chemical engineers work on scaling up these catalytic processes for industrial applications. nbinno.comnih.govacs.orgresearchgate.net The use of this compound in the synthesis of ionic liquids is another area where organic chemistry and chemical engineering converge to develop greener and more efficient chemical processes. nbinno.comacs.orgresearchgate.netscispace.com
Furthermore, the application of radiolabeled tetrafluoroborate ([¹⁸F]TFB), synthesized from precursors like this compound, in medical imaging (Positron Emission Tomography - PET) highlights the intersection of chemistry, biology, and medicine. nih.govnih.gov This research involves the development of radiolabeling techniques and the evaluation of the tracer for imaging the sodium/iodide symporter, which is important in thyroid disease and gene therapy research. nih.govnih.gov
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | NaBF₄ | nbinno.comwikipedia.org |
| Molar Mass | 109.794 g/mol | wikipedia.org |
| Appearance | White or colorless crystalline solid | nbinno.comvajiramandravi.com |
| Density | 2.47 g/cm³ | wikipedia.org |
| Melting Point | 384 °C (decomposes) | nbinno.comwikipedia.org |
| Solubility in Water | 108 g/100 mL | wikipedia.org |
Table 2: Research Applications and Findings for this compound
| Research Area | Application | Key Finding | Source(s) |
| Electrochemistry | Electrolyte for Sodium-ion Batteries | Addition of 25 wt% NaBF₄ to a polymer gel electrolyte increased ionic conductivity from 1.03 × 10⁻⁶ to 5.67 × 10⁻⁴ S cm⁻¹. | rsc.org |
| Materials Science | Thermal Energy Storage | Exhibits a solid-solid phase transition at ~240 °C with high enthalpy, suitable for latent heat storage. | acs.orgresearchgate.net |
| Materials Science | Corrosion Protection | Used in plasma electrolytic oxidation to form a corrosion-resistant coating on AZ91D magnesium alloy. | mdpi.com |
| Organic Synthesis | Catalyst | Acts as a catalyst in the synthesis of bis(indolyl)methanes. | nbinno.com |
| Organic Synthesis | Cross-Coupling Reactions | Used in Pd-catalyzed Suzuki cross-coupling reactions with N-vinylpyridinium tetrafluoroborate salts. | nih.gov |
Advanced Synthetic Methodologies for Sodium Tetrafluoroborate and Analogues
Elucidation of Reaction Mechanisms in Sodium Tetrafluoroborate (B81430) Synthesis
Mechanistic Studies of Aqueous and Non-Aqueous Synthesis Routes
The synthesis of sodium tetrafluoroborate can be achieved through both aqueous and non-aqueous routes, each with distinct mechanistic pathways.
Aqueous Synthesis: A common aqueous method involves the neutralization of tetrafluoroboric acid (HBF₄) with sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). wikipedia.org
With Sodium Hydroxide: NaOH + HBF₄ → NaBF₄ + H₂O wikipedia.org
With Sodium Carbonate: Na₂CO₃ + 2HBF₄ → 2NaBF₄ + H₂O + CO₂ wikipedia.org
Another aqueous route involves the reaction of boric acid (H₃BO₃), hydrofluoric acid (HF), and sodium carbonate. wikipedia.org The reaction is typically performed with vigorous shaking and cooling. thieme-connect.de
2H₃BO₃ + 8HF + Na₂CO₃ → 2NaBF₄ + 7H₂O + CO₂ wikipedia.org
In aqueous solutions, the tetrafluoroborate anion (BF₄⁻) can undergo hydrolysis, leading to the formation of hydroxyfluoroborates and ultimately boric acid and fluoride (B91410) ions. This equilibrium is influenced by temperature and pH. researchgate.net
Non-Aqueous Synthesis: Non-aqueous methods offer advantages in situations where the presence of water is undesirable. One such method involves the reaction of boron trifluoride (BF₃) with sodium fluoride (NaF) in a suitable non-aqueous solvent. The direct radiofluorination of boron trifluoride has been explored for the synthesis of ¹⁸F-labeled tetrafluoroborate, a PET imaging probe. nih.gov Non-aqueous conditions can also be employed to produce clean α-fluoro-α-arylcarboxylic acids using reagents like Selectfluor. organic-chemistry.org The use of ionic liquids as reaction media represents another significant area of non-aqueous synthesis, offering benefits such as reduced vapor pressure and enhanced reaction rates. iau.irresearchgate.net
Investigation of Side Reactions and Impurity Formation during Synthesis
During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities that can affect the purity and performance of the final product.
A primary concern in aqueous synthesis is the hydrolysis of the tetrafluoroborate anion, which can lead to the formation of various hydroxyfluoroborate species and ultimately boric acid and fluoride. researchgate.net The presence of excess reactants or improper stoichiometric control can also result in unreacted starting materials remaining in the final product.
In the synthesis of ionic liquids involving this compound, such as [BMIM][BF₄] via a metathesis route, impurities can arise from the starting materials and the reaction byproducts. For instance, the reaction between 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) and this compound produces sodium chloride (NaCl) as a byproduct, which needs to be effectively separated. imperial.ac.uk
The thermal decomposition of this compound at its melting point yields sodium fluoride and boron trifluoride, which can be a source of impurities if the synthesis is carried out at elevated temperatures. wikipedia.org
NaBF₄ → NaF + BF₃ wikipedia.org
Development of Green Chemistry Principles in NaBF4 Preparations
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, using safer solvents, and improving energy efficiency. acs.orgnih.govresearchgate.netnih.govrsc.orgnih.govsemanticscholar.org
Solvent-Free and Atom-Economical Synthetic Approaches for this compound
Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can simplify product purification. This compound has been utilized as a catalyst in solvent-free electrophilic substitution reactions of indoles with aldehydes and ketones. researchgate.net This approach offers advantages such as high yields, mild reaction conditions, and simple work-up procedures. researchgate.net Mechanosynthesis, or ball milling, is another solvent-free technique that can be applied to produce various materials. nih.gov
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgnih.gov The synthesis of this compound from tetrafluoroboric acid and sodium hydroxide exhibits excellent atom economy as the only byproduct is water. wikipedia.org In contrast, syntheses involving multiple reactants and producing various byproducts have lower atom economy.
Catalyst Development for Enhanced Efficiency in NaBF4 Production
The development of efficient catalysts is crucial for enhancing the rate and selectivity of chemical reactions, including those involving this compound. While this compound itself often acts as a catalyst, research into catalysts for its own production is also relevant. researchgate.netresearchgate.net
For instance, in the context of hydrogen production from sodium borohydride (B1222165) (a related boron compound), various catalysts, including cobalt-based materials, have been developed to improve efficiency. mdpi.commdpi.com The principles of catalyst development in related fields can inform strategies for optimizing this compound synthesis. The use of catalytic reagents is considered a core principle of green chemistry as they are generally more selective and efficient than stoichiometric reagents. nih.gov
Research into High-Purity this compound Synthesis for Specialized Applications
High-purity this compound is essential for many specialized applications, including its use in electrolytes for batteries, as a catalyst in sensitive organic reactions, and in the synthesis of high-purity ionic liquids. nbinno.comrsc.orgdataintelo.com
One notable application is in the synthesis of ¹⁸F-labeled tetrafluoroborate ([¹⁸F]TFB) for positron emission tomography (PET) imaging. nih.gov This application demands high radiochemical purity and specific activity. nih.govnih.gov Research has focused on developing automated and reliable radiosynthesis procedures to achieve these high standards. nih.gov For example, an improved method utilizes a boron trifluoride-methanol complex as a precursor and employs solid-phase extraction cartridges for purification, resulting in radiochemical purities exceeding 98%. nih.gov
In the field of sodium-ion batteries, high-purity this compound is used in the synthesis of advanced electrolyte materials like sodium (oxalate) difluoro borate (B1201080) (NaODFB). rsc.org The synthesis of these materials often requires stringent control over reaction conditions to avoid the formation of undesirable byproducts. rsc.org
The purification of this compound for these applications can involve techniques such as recrystallization from water to obtain large, single crystals, followed by drying under vacuum. chemicalbook.com For specific applications, further purification steps might be necessary to remove trace impurities that could interfere with the desired process.
Purification Methodologies and Trace Impurity Analysis Research
The production of high-purity this compound is critical for its applications, particularly in areas like electrolytes for non-aqueous batteries where impurities can significantly degrade performance. Research has focused on various methodologies to remove residual reactants, byproducts, and hydrolysis products.
A primary concern during the synthesis and storage of this compound is its hydrolysis in the presence of water, which leads to the formation of boric acid and partially hydrolyzed species such as [BFn(OH)4−n]− (where n is 1-3). google.com These impurities are known to lower the breakdown voltage and reduce the long-term cycle stability of electrochemical devices like electric double-layer capacitors. google.com
Several purification strategies have been developed to address these contaminants. One method involves the addition of an excess amount of hydrofluoric acid to the impure this compound. The hydrofluoric acid reacts with boric acid and other hydrolysis products to regenerate tetrafluoroboric acid (HBF4). Subsequently, the excess hydrofluoric acid and the newly formed HBF4 can be removed by distillation, for instance, by heating between 130-200°C. google.com Other established purification techniques include recrystallization and the esterification of boric acid with alcohols, followed by distillation to remove the resulting borate esters. google.com For specific applications, purification can also be achieved through anion exchange processes or by using an alumina (B75360) column. nih.govnih.gov
The detection and quantification of trace impurities are equally important. Ion chromatography is a validated method for determining trace levels of halide impurities (F⁻, Cl⁻, Br⁻) and other anions in tetrafluoroborate salts. researchgate.net For metallic contaminants, methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are employed, though they typically require sample digestion in concentrated acids. nih.gov Newer research explores the use of functionalized quartz nanopipettes as sensors for the direct detection of trace metal ions in aprotic solvents, offering a potential alternative for in-line or batch monitoring. nih.gov The purity of the final product can be assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov
| Purification Method | Target Impurities | Description | References |
| Reaction with Hydrofluoric Acid | Boric acid, Hydrolysis products ([BFn(OH)4−n]−) | Excess HF is added to convert impurities into HBF4, which is then removed by distillation. | google.com |
| Recrystallization | General impurities | The compound is dissolved in a suitable solvent and then crystallized to leave impurities in the mother liquor. | google.com |
| Esterification and Distillation | Boric acid | Boric acid is reacted with an alcohol to form a volatile borate ester, which is then removed by distillation. | google.com |
| Column Chromatography | General impurities | An alumina column can be used to separate the desired compound from impurities. | nih.gov |
| Anion Exchange | Anionic impurities | The tetrafluoroborate salt is prepared from a precursor salt (e.g., bromide) via anion exchange, followed by washing to remove residual inorganic salts. | nih.gov |
Crystallization Kinetics and Polymorphism Studies of this compound
The solid-state properties of this compound, including its crystalline structure and phase transitions, are crucial for its application in various fields, such as thermal energy storage.
Recent in-depth studies using in-situ synchrotron powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) have elucidated the polymorphism of this compound. hw.ac.ukst-andrews.ac.ukbham.ac.uk At room temperature (RT), this compound exists in an orthorhombic crystal system with the space group Cmcm. bham.ac.uk Upon heating, it undergoes a reversible solid-solid phase transition to a high-temperature (HT) disordered phase. hw.ac.ukst-andrews.ac.uk This transition occurs at approximately 246°C. hw.ac.uk The high-temperature phase has been identified as hexagonal, belonging to the space group P63/mmc. hw.ac.ukst-andrews.ac.uk This structural change is associated with a significant latent heat, making it of interest for thermal energy storage applications. The material demonstrates good thermal and structural stability over multiple heating and cooling cycles. hw.ac.ukst-andrews.ac.uk
| Parameter | Room-Temperature (RT) Phase | High-Temperature (HT) Phase (at 250°C) | References |
| Crystal System | Orthorhombic | Hexagonal | hw.ac.ukbham.ac.uk |
| Space Group | Cmcm | P63/mmc | hw.ac.ukbham.ac.uk |
| Lattice Parameters | a = 6.83 Å, b = 6.26 Å, c = 6.79 Å (approx.) | a = 4.98936(2) Å, c = 7.73464(4) Å | hw.ac.uk |
| Z (Formula units per cell) | 4 | 2 | hw.ac.uk |
| Coordination | Na+ ion is coordinated by 8 F- ions. | N/A | hw.ac.uk |
Research into the crystallization kinetics of this compound has involved determining nucleation temperatures from saturated solutions. yok.gov.tr In one study, by cooling saturated solutions at various rates (from 3 to 10 °C/h), the metastable region width was determined, providing fundamental data on the kinetics of its crystallization from solution. yok.gov.tr
Thermal analysis provides further insight into the phase transition kinetics. DSC measurements show a clear endothermic peak on heating and an exothermic peak on cooling, corresponding to the phase change.
| Thermal Analysis Parameter | Value (Heating) | Value (Cooling) | References |
| Phase Transition Temperature | 246(2) °C | 220(3) °C | hw.ac.uk |
| Enthalpy of Transition (ΔH) | 62-64 J/g | 72-78 J/g | hw.ac.uk |
The difference in transition temperature between heating and cooling (hysteresis) is a key kinetic aspect of this reversible phase change. hw.ac.uk Furthermore, studies on the thermal conductivity show values of 0.8–1.0 W m⁻¹ K⁻¹ at room temperature, which decrease up to the transition temperature before rising slightly. hw.ac.ukst-andrews.ac.uk
Advanced Spectroscopic and Diffraction Studies of Sodium Tetrafluoroborate Systems
Vibrational Spectroscopy Investigations of Tetrafluoroborate (B81430) Anion Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the interactions and dynamics of the tetrafluoroborate anion (BF₄⁻) in different environments.
Infrared and Raman Spectroscopic Analysis of Anion Solvation and Ion Pairing in Solutions
In solution, the vibrational modes of the BF₄⁻ anion are sensitive to its immediate surroundings, providing detailed information about solvation shells and the formation of ion pairs with cations like Na⁺. Studies using ultrafast 2D IR vibrational echo spectroscopy on concentrated aqueous solutions of NaBF₄ have directly observed the exchange of hydrogen bonds between water molecules and the BF₄⁻ anion. pnas.orgpnas.org In a 5.5 M solution of NaBF₄ in a mixture of H₂O and D₂O, the OD hydroxyl stretch spectrum shows two distinct bands: a broad band corresponding to hydroxyl groups hydrogen-bonded to other water molecules and a resolved, blue-shifted band for hydroxyls bonded to the BF₄⁻ anion. pnas.org The growth of off-diagonal peaks in the 2D IR spectrum on a picosecond timescale allows for the direct measurement of the chemical exchange time between these two states, which was determined to be 7 ± 1 picoseconds. pnas.org This demonstrates the dynamic nature of the anion-water hydrogen bond network. acs.org
Raman and FTIR spectroscopic studies on solutions of tetrafluoroborate salts in various solvents, such as acetonitrile (B52724) and tetrahydrofuran, further elucidate the nature of ion-ion and ion-solvent interactions. acs.orgresearchgate.net In acetonitrile, for instance, the vibrational modes of the solvent molecules are perturbed upon the dissolution of lithium tetrafluoroborate (LiBF₄), indicating the formation of a solvation shell around the Li⁺ cation. acs.org Concurrently, changes in the ν₁ mode of the BF₄⁻ anion signal the presence of different species in equilibrium: free ions, contact ion pairs (CIP), and solvent-separated ion pairs (SSIP). acs.org For LiBF₄ in acetonitrile, bands at 763 cm⁻¹, 771 cm⁻¹, and 780 cm⁻¹ have been assigned to free BF₄⁻, contact ion pairs, and dimers, respectively. acs.org Similarly, in non-aqueous electrolytes, the symmetry of the PF₆⁻ anion, which is analogous to BF₄⁻, is broken upon ion pairing, making the otherwise Raman-active ν₁ mode become IR-active. acs.org This phenomenon is a clear spectroscopic marker for the formation of contact ion pairs.
Vibrational Frequencies of Tetrafluoroborate Species in Solution
| Species | Solvent | Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Free BF₄⁻ | Acetonitrile | Raman | ν₁ | 763 | acs.org |
| Contact Ion Pair (Li⁺BF₄⁻) | Acetonitrile | Raman | ν₁ | 771 | acs.org |
| Dimer ((Li⁺BF₄⁻)₂) | Acetonitrile | Raman | ν₁ | 780 | acs.org |
| Hydroxyl bound to BF₄⁻ | H₂O/D₂O | 2D IR | OD Stretch | Blue-shifted from water | pnas.org |
Temperature and Pressure Dependent Vibrational Studies of NaBF₄ Solid Phases
The vibrational properties of solid NaBF₄ are highly dependent on temperature, reflecting structural phase transitions. At ambient temperature, NaBF₄ possesses an orthorhombic crystal structure (space group Cmcm). acs.org Upon heating, it undergoes a phase transition to a high-temperature disordered hexagonal phase (space group P6₃/mmc) at approximately 246°C (519 K). acs.orgresearchgate.net This transition involves significant reorientational motion of the BF₄⁻ anions.
Temperature-dependent Raman spectroscopy studies on similar alkali metal tetrafluoroborates, like KBF₄, show that while there are no abrupt changes in Raman frequencies across the phase transition, subtle changes in bandwidth and position can be correlated with the increased orientational disorder of the BF₄⁻ tetrahedra in the high-temperature phase. researchgate.net In studies of NaBH₄–NaBF₄ mixtures, Fourier-transform infrared (FT-IR) spectroscopy, combined with other techniques, revealed that the transformation from the orthorhombic to the hexagonal polymorph of NaBF₄ occurs at around 221°C. unige.ch These vibrational studies are crucial for understanding the dynamic disorder and the mechanisms of phase transitions in solid ionic compounds.
Nuclear Magnetic Resonance (NMR) Research on Boron and Fluorine Environments in NaBF₄
NMR spectroscopy, specifically focusing on the ¹¹B and ¹⁹F nuclei, provides an atomic-level probe into the structure and local environment within NaBF₄-containing materials.
Solid-State ¹¹B and ¹⁹F NMR for Structural Elucidation of NaBF₄-Containing Materials
Solid-state NMR is a powerful technique for characterizing the local environments of boron and fluorine in crystalline and amorphous materials. For pure, crystalline NaBF₄, ¹⁹F magic-angle spinning (MAS) NMR spectra show a characteristic chemical shift at approximately -159.2 ppm. unige.ch The ¹¹B MAS NMR spectrum of NaBF₄ exhibits a centerband with a full width at half maximum (FWHM) of 3.1 ppm, indicative of a single, well-defined boron environment within the crystal lattice. unige.ch
These characteristic signals are instrumental in identifying NaBF₄ in composite materials and tracking its chemical transformations. For example, in studies of the NaBH₄–NaBF₄ system, solid-state NMR was used to follow a hydrogen-fluorine exchange reaction. unige.ch Upon heating, new ¹⁹F and ¹¹B signals appeared, corresponding to the formation of species like NaF (¹⁹F shift at -222.8 ppm) and closo-boranes such as Na₂B₁₂H₁₂ (¹¹B shift at -15.5 ppm), while the intensity of the NaBF₄ signals decreased. unige.ch This demonstrates the utility of solid-state NMR in elucidating reaction mechanisms and identifying products in solid-state chemistry. researchgate.net
Solid-State NMR Chemical Shifts for NaBF₄ and Related Compounds
| Compound | Nucleus | Chemical Shift (δ) / ppm | Reference |
| Sodium tetrafluoroborate (NaBF₄) | ¹⁹F | -159.2 | unige.ch |
| This compound (NaBF₄) | ¹¹B | ~1.0 | rsc.org |
| Sodium fluoride (B91410) (NaF) | ¹⁹F | -222.8 | unige.ch |
| Dodecaborate (as Na₂B₁₂H₁₂) | ¹¹B | -15.5 | unige.ch |
Solution-State NMR for Ligand Exchange and Chemical Shift Perturbations in NaBF₄ Systems
In solution, the chemical shifts of ¹⁹F and ¹¹B nuclei are sensitive to changes in the solvent, temperature, and the presence of other chemical species, providing insights into ion-solvent interactions and chemical exchange processes. NaBF₄ is sometimes considered as an internal reference standard for ¹⁹F NMR due to its sharp signal. nih.govacs.org However, studies have shown that its ¹⁹F chemical shift is sensitive to the solution's pH, particularly above pH 6, and can be perturbed by the presence of other compounds in screening mixtures. nih.govresearchgate.net This sensitivity, while a drawback for a reference standard, highlights how ¹⁹F NMR can probe the subtle changes in the anion's electronic environment caused by interactions in solution.
Variations in the ¹⁹F chemical shift can indicate binding events or changes in the solvation shell. acs.org While rapid chemical exchange between different environments (e.g., free ion vs. ion pair) in solution often leads to a single, time-averaged NMR signal, the position of this signal provides information about the equilibrium between the different species present. oup.com These chemical shift perturbations are therefore valuable for studying ligand exchange dynamics and the strength of ion pairing in various NaBF₄ electrolyte systems.
X-ray and Neutron Diffraction Studies of Crystalline and Amorphous NaBF₄ Phases
X-ray and neutron diffraction are the definitive methods for determining the crystal structure of solid materials. mpg.demdpi.com These techniques have been applied to NaBF₄ to characterize its different crystalline phases and to observe structural changes as a function of temperature.
At room temperature, synchrotron powder X-ray diffraction (PXRD) confirms that NaBF₄ adopts an orthorhombic structure with space group Cmcm. acs.orgresearchgate.net In this phase, the Na⁺ ion is coordinated by eight fluoride ions. acs.org In-situ heating PXRD experiments have precisely characterized the phase transition to a high-temperature hexagonal phase (P6₃/mmc) at around 240-246°C. acs.orgresearchgate.net Rietveld refinement of the high-temperature diffraction data allowed for a full structural solution of this phase, revealing that the BF₄⁻ tetrahedra are orientationally disordered. researchgate.net Interestingly, upon heating into the high-temperature phase, the crystal lattice contracts slightly in the a-b plane but expands along the c-axis. acs.orgresearchgate.net
Diffraction techniques are also crucial for identifying NaBF₄ and its reaction products in mixtures. For instance, in studies of NaBH₄-NaBF₄ composites, SR-PXD was used to observe the disappearance of the NaBF₄ diffraction peaks and the emergence of peaks corresponding to NaF as the material was heated, confirming the decomposition of the tetrafluoroborate. unige.ch While crystalline phases are readily studied, diffraction can also provide information on amorphous materials. The decomposition of NaBF₄-containing mixtures can lead to X-ray amorphous products, which are identified by the absence of sharp Bragg peaks and the presence of broad, diffuse scattering features in the diffractogram. unige.ch
Neutron diffraction offers a complementary view, being particularly sensitive to the positions of light elements. stfc.ac.uk While X-rays interact with the electron cloud, neutrons interact with the nucleus, making neutron diffraction an ideal tool for accurately locating atoms like boron and fluorine and for studying the details of the disordered arrangement of the BF₄⁻ anions in the high-temperature phase. stfc.ac.ukresearchgate.net
Crystallographic Data for this compound (NaBF₄) Phases
| Phase | Temperature (°C) | Crystal System | Space Group | Lattice Parameters (Å) | Unit Cell Volume (ų) | Reference |
| Room Temperature | Ambient | Orthorhombic | Cmcm | a = 6.837, b = 6.265, c = 6.786 | 290.8 | acs.org |
| High Temperature | 250 | Hexagonal | P6₃/mmc | a = 4.98936, c = 7.73464 | 166.748 | researchgate.net |
Chemical Reactivity and Mechanistic Investigations Involving Sodium Tetrafluoroborate
Role of the Tetrafluoroborate (B81430) Anion as a Non-Coordinating Counterion in Reaction Chemistry
The concept of a "non-coordinating" or, more accurately, "weakly coordinating" anion is central to understanding the chemistry of sodium tetrafluoroborate. wikipedia.orgchemeurope.com Such anions interact only weakly with cationic centers, allowing the cation to exhibit its intrinsic reactivity. The tetrafluoroborate anion is less nucleophilic and basic than many other counterions like halides or nitrates. wikipedia.org This makes it a frequent choice for preparing and stabilizing highly reactive cationic reagents and catalysts. wikipedia.orgwikipedia.org
The primary influence of the tetrafluoroborate anion is its ability to stabilize electron-deficient, cationic species without forming a strong covalent bond. wikipedia.org This is crucial in many reactions that proceed through cationic intermediates, such as cationic polymerizations. sfu.camit.edu In these processes, a stable, non-nucleophilic counterion like BF₄⁻ is required to prevent premature termination of the growing polymer chain by recombination with the anion. mit.edu
However, the tetrafluoroborate anion is not entirely "innocent." wikipedia.org It is known to coordinate with highly electrophilic metal centers, such as those containing Zr(IV), where it can act as a fluoride (B91410) donor. wikipedia.orgchemeurope.com In some organometallic complexes, a fluorine atom from the BF₄⁻ anion can even act as a bridging ligand between the boron and the metal center. wikipedia.org The stability of cationic species in the presence of tetrafluoroborate can also be influenced by the solvent. For instance, in the electrochemical oxidation of cymantrene, the resulting 17-electron cation shows different levels of stability in tetrafluoroborate-based ionic liquids, indicating a marked interaction with the BF₄⁻ anion. nih.gov This interaction is a key factor in determining the subsequent reaction pathways available to the cation.
The behavior of this compound in solution is heavily dependent on the solvent system, which governs the equilibrium between dissociated ions and associated ion pairs. NaBF₄ is readily soluble in water but less so in many organic solvents. chemicalbook.comwikipedia.org This difference in solubility directly impacts its dissociation.
In aqueous solutions, studies using ¹⁹F NMR have shown that the boron-fluorine coupling constant (J¹¹B-¹⁹F) varies significantly with the concentration of NaBF₄ and the presence of other salts like LiNO₃ and NaNO₃. cdnsciencepub.comresearchgate.net This variation has been interpreted as evidence for an equilibrium between the free tetrafluoroborate anion and ion pairs associated with the sodium cation (Na⁺). cdnsciencepub.comresearchgate.net Even in water, where the dielectric constant is high, NaBF₄ is thought to exist in the form of solvent-separated ion pairs. researchgate.net
In organic solvents with lower dielectric constants, the formation of more tightly bound ion pairs is more pronounced. researchgate.net This association is critical in applications like electrochemistry, where the poor solubility and dissociation of sodium salts in aprotic organic solvents can be a major problem. Research has shown that the addition of poly(ethylene glycol) can enhance the solubility and dissociation of NaBF₄ in these solvents, facilitating electrochemical reactions. jst.go.jp
Solubility of this compound in Water
| Temperature (°C) | Solubility (g/100 mL) | Reference |
|---|---|---|
| 20 | 97 | carlroth.com |
| 25 | 108 | wikipedia.org |
This compound in Catalysis Research and Reaction Promotion
This compound and other tetrafluoroborate salts are integral to various catalytic systems, acting either as catalysts themselves or as crucial components that modulate the activity of a primary catalyst.
While strong Lewis acids like aluminum chloride are more traditional catalysts for Friedel-Crafts reactions, tetrafluoroborate salts can also participate in or promote these transformations. gla.ac.ukacs.org Ferrocenium (B1229745) tetrafluoroborate, for example, has been shown to be an efficient Lewis acid catalyst for the aminolysis of epoxides. researchgate.net The role of the tetrafluoroborate anion is to stabilize the catalytically active cationic species.
In Diels-Alder reactions, which involve the formation of a cyclohexene (B86901) ring from a diene and a dienophile, Lewis acid catalysis lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. mdpi.comwikipedia.org Tetrafluoroborate salts are often used to generate the cationic catalysts for these reactions. For example, organic photoredox catalysts like triphenylpyrylium tetrafluoroborate can catalyze Diels-Alder reactions under visible light. nih.gov Similarly, the cation-radical Diels-Alder reaction, which joins two electron-rich components, can be initiated by the one-electron oxidation of a dienophile, a process often facilitated by a catalyst used as its tetrafluoroborate salt. nih.gov
Representative Lewis Acid-Catalyzed Reactions Involving a Tetrafluoroborate Salt
| Reaction Type | Catalyst System | Role of Tetrafluoroborate | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | Ni(ClO₄)₂·6H₂O/bipyridine | While not NaBF₄, demonstrates the principle of using metal salts as Lewis acids in Friedel-Crafts type reactions. Related tetrafluoroborate complexes are also used. | nih.gov |
| Diels-Alder Cycloaddition | Triphenylpyrylium tetrafluoroborate | Acts as a photoredox catalyst where BF₄⁻ is the counterion. | nih.gov |
| Cation-Radical Diels-Alder | Triaryloxopyrylium tetrafluoroborate | Serves as the counterion for the cationic catalyst that initiates the reaction. | nih.gov |
In organometallic catalysis, the counterion can have a profound effect on the catalyst's activity, selectivity, and stability. The weakly coordinating nature of the tetrafluoroborate anion is often exploited to create a vacant coordination site on the metal center, which is essential for catalytic activity. wikipedia.orgchemeurope.com
A significant finding is the concept of "counterion activation," where the tetrafluoroborate anion is not merely a spectator. acs.orged.ac.uk In the hydroboration of alkenes catalyzed by iron and cobalt complexes, the dissociation of the BF₄⁻ counterion generates a free fluoride ion. This fluoride then reacts with the hydroboration agent (pinacol borane), which in turn activates the metal precatalyst. acs.orged.ac.uk In contrast, catalysts with anions that cannot generate fluoride, such as tetraphenylborate (B1193919) or hexafluorophosphate, show no activity. ed.ac.uk
The degree of ion pairing between the cationic metal center and the tetrafluoroborate anion also influences catalytic outcomes. In gold(I)-catalyzed reactions, diffusion NMR studies have shown that the extent of ion pairing versus free ions in solution depends on the counterion. nih.gov For gold complexes with a BF₄⁻ counterion, a higher proportion of free ions was observed compared to those with triflate anions. This equilibrium between the ion pair and free ions can directly impact the reaction rate and mechanism. nih.gov Similarly, in nickel-catalyzed reactions, exchanging a chloride anion for a tetrafluoroborate anion alters the structure and catalytic activity of the complex. rsc.org
Electrochemical and Photochemical Reactivity of this compound
This compound is also utilized in reactions driven by electricity or light, where it can act as an electrolyte, a reactant precursor, or an agent that influences the reaction environment.
Its use as a supporting electrolyte is common in electrochemical synthesis. cymitquimica.com The addition of NaBF₄ enhances the ionic conductivity of polymer gel electrolytes, making them suitable for applications in sodium-ion batteries. rsc.org The salt decreases the crystallinity of the polymer matrix, which lowers the energy barrier for ion transport. rsc.org In organic electrosynthesis, NaBF₄ can be used as the electrolyte to facilitate anodic oxidation reactions, with its solubility in aprotic solvents enhanced by additives like poly(ethylene glycol). jst.go.jp In the field of materials science, NaBF₄ is used in electrolytes for plasma electrolytic oxidation (PEO), a process for forming protective ceramic coatings on metals like magnesium alloys. Its presence in the electrolyte bath leads to the formation of thicker, more corrosion-resistant coatings. mdpi.comresearchgate.net
In photochemistry, tetrafluoroborate salts, particularly aryl diazonium tetrafluoroborates, are well-known precursors in the Balz-Schiemann reaction for synthesizing aryl fluorides. wikipedia.orgnih.gov In this reaction, the diazonium salt is decomposed, often photochemically, to generate a highly reactive aryl cation, with the BF₄⁻ anion serving as the fluoride source. nih.govresearchgate.net Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate as the solvent can increase the yield of these photochemical reactions. nih.gov Other photochemical processes also utilize tetrafluoroborate salts; for instance, N-isoquinolinium tetrafluoroborates can undergo photochemical rearrangements to achieve C-H alkylation. rsc.org
Electrochemical Stability Window Research of NaBF₄ in Electrolytes
The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. This compound is frequently used as a salt in electrolytes for sodium-ion batteries due to its influence on the ESW.
Research has shown that the choice of solvent significantly impacts the ESW of NaBF₄-based electrolytes. For instance, novel ionic liquid (IL) electrolytes prepared by mixing 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (EMIBF₄) with NaBF₄ exhibit a wide electrochemical window of approximately 4 volts (from 1V to 5V). nih.gov This wide window is advantageous for high-voltage sodium-ion batteries.
In ether-based solvents, such as tetraethylene glycol dimethyl ether (TEGDME), NaBF₄-containing electrolytes also demonstrate a notable ESW. researchgate.net A study comparing different sodium salts in diglyme (B29089) (G2) and a hybrid solvent of diglyme and tetraglyme (B29129) (G4) found that a 1.0 M NaBF₄-G2/G4 electrolyte possesses high electrochemical stability up to 4.6 V. oup.com This stability is crucial for enabling the use of high-voltage cathode materials in sodium-ion batteries. mdpi.com
The concentration of NaBF₄ can also affect the electrochemical performance. For example, a 0.1 M NaBF₄ in an ionic liquid electrolyte not only has a wide ESW but also shows excellent ionic conductivity. nih.gov The table below summarizes the electrochemical stability windows of NaBF₄ in different electrolyte systems.
| Electrolyte System | Electrochemical Stability Window (V) | Reference |
| 0.1 M NaBF₄ in EMIBF₄ | ~4.0 (1-5 V) | nih.gov |
| 1.0 M NaBF₄ in TEGDME | Not explicitly stated, but stable for Na | |
| 1.0 M NaBF₄ in G2/G4 | up to 4.6 V | oup.com |
| PVDF-HFP-based GPE with NaBF₄ | 3.6 V | mdpi.com |
This table is interactive. Users can sort and filter the data as needed.
Photoinduced Electron Transfer and Radical Chemistry in the Presence of Tetrafluoroborate
The tetrafluoroborate anion plays a crucial role in mechanistic studies of photoinduced electron transfer (PET) and radical chemistry. Due to its nature as a weakly coordinating anion, it often serves as the counter-ion for cationic photosensitizers and reactive intermediates without directly participating in the primary photochemical steps. wikipedia.orgchemeurope.com This allows for the unambiguous study of the electron transfer processes themselves.
In many studies, salts like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate are employed as electron-accepting sensitizers. oup.comkoreascience.krresearchgate.net Upon photoexcitation, the sensitizer (B1316253) can accept an electron from a donor molecule, generating a radical cation of the donor and the reduced form of the sensitizer. The tetrafluoroborate anion remains as a spectator ion, maintaining charge neutrality in the system. For example, laser flash photolysis of di(4-methoxyphenyl)ethanal in the presence of 2,4,6-triphenylpyrylium tetrafluoroborate leads to the formation of the aldehyde's cation radical. oup.com Similarly, the photocatalytic electron transfer reactions of aryl benzyl (B1604629) sulfides using this sensitizer result in the oxidation of the sulfide. koreascience.kr
The tetrafluoroborate anion is also used in the preparation and isolation of stable cation radical salts. For instance, nitrosonium tetrafluoroborate has been used to prepare and isolate cation radical tetrafluoroborates. acs.org The inertness of the BF₄⁻ anion helps to stabilize the highly reactive cation radical species. chemeurope.com
Furthermore, understanding the dynamics of PET is crucial. In studies of Cu(I)-responsive fluorescent probes, detailed photophysical investigations are performed to understand the PET switching mechanism. nih.gov The tetrafluoroborate salt of a pyrazoline derivative was used in these studies, where transient absorption spectra were recorded to observe the charge-separated radical ion pair formed through the PET reaction. nih.gov The free energy change (ΔGet) for the electron transfer process is often calculated using the Rehm-Weller equation to confirm the feasibility of the PET from a donor to an acceptor. researchgate.net
Advanced Materials Research Incorporating Sodium Tetrafluoroborate
Sodium Tetrafluoroborate (B81430) in Electrolyte Development for Energy Storage Devices
The electrolyte is a critical component of any electrochemical energy storage device, dictating its performance, safety, and lifespan. Sodium tetrafluoroborate is extensively investigated as a key salt in electrolytes for sodium-ion batteries, supercapacitors, and redox flow batteries due to its good ionic conductivity, thermal stability, and electrochemical compatibility.
Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries, owing to the natural abundance and low cost of sodium. The development of effective electrolytes is paramount for their commercial viability. Research has shown that NaBF₄-based electrolytes can significantly enhance the performance of SIBs.
In ether-based electrolytes, NaBF₄ has demonstrated considerable advantages. For instance, a 1 M solution of NaBF₄ in tetraglyme (B29129) (TEGDME) serves as a non-flammable electrolyte that improves the performance of hard carbon anodes. df-chemicals.com Studies comparing this ether-based system with conventional carbonate-based electrolytes (e.g., 1 M NaClO₄ in EC:PC) have revealed superior performance for the NaBF₄-tetraglyme system, including higher first-cycle coulombic efficiency and better thermal stability. df-chemicals.comwikipedia.org The solid electrolyte interphase (SEI) formed on the anode using the NaBF₄ in tetraglyme electrolyte is less resistive and more stable than that formed with carbonate electrolytes. wikipedia.org
Even in trace amounts, NaBF₄ can have a profound impact. In one study, the addition of just 0.03 m NaBF₄ to an ultralow-concentration ether electrolyte weakened the coordination between sodium ions and the solvent molecules. This allowed more of the primary salt's anions (PF₆⁻) to participate in the solvation sheath, leading to a more stable cathode electrolyte interphase (CEI) and dramatically improving cycling stability. A cell with this modified electrolyte retained 94.2% of its capacity after 1000 cycles at a 1 C rate. mun.ca
However, the choice of solvent and co-salts remains critical. In some nonflammable phosphate- and ether-based solvent mixtures, electrolytes with NaBF₄ showed higher viscosity and lower ionic conductivities compared to those based on NaPF₆, which was attributed to poorer salt dissociation of NaBF₄ in those specific systems. researchgate.net
Table 1: Performance Comparison of NaBF₄ in Different Sodium-Ion Battery Electrolytes
| Electrolyte Composition | Anode/Cathode Material | Key Research Finding | Reference |
| 1 M NaBF₄ in Tetraglyme | Hard Carbon (HC) Anode | Works as a better electrolyte than carbonate-based ones for HC anodes; offers non-flammable properties and improved thermal stability. | df-chemicals.com |
| 1 M NaBF₄ in Tetraglyme | Na₂Ti₃O₇/C Anode | Achieved a much higher first cycle Coulombic efficiency (73%) compared to 1 M NaClO₄ in EC/PC (33%); formed a more stable and less resistive SEI. | wikipedia.org |
| 0.05 m NaPF₆ + 0.03 m NaBF₄ in Diglyme (B29089) (G2) | Na₃(VOPO₄)₂F (NVOPF) Cathode | Enabled 94.2% capacity retention over 1000 cycles by forming a more stable cathode electrolyte interphase (CEI). | mun.ca |
| 1 M NaBF₄ in Diglyme (G2)/Triethyl Phosphate (TEP) | Hard Carbon (HC) Anode | Exhibited lower ionic conductivity compared to NaPF₆-based electrolytes in the same solvent, suggesting higher ion-pairing. | researchgate.net |
Beyond batteries, NaBF₄ is a key component in the electrolytes for other energy storage technologies like supercapacitors and redox flow batteries.
In the field of quasi-solid-state supercapacitors, gel polymer electrolytes (GPEs) containing NaBF₄ have shown remarkable improvements in performance. A study on GPEs synthesized with P(VdF-HFP) polymer, an ionic liquid (EMIMBF₄), and a plasticizer (succinonitrile) demonstrated a significant enhancement in conductivity upon the addition of NaBF₄. thieme-connect.de The DC conductivity at 30°C surged from 0.17 mS cm⁻¹ for the salt-free GPE to 8.72 mS cm⁻¹ for the GPE containing NaBF₄. thieme-connect.de This superior conductivity translated directly to better device performance: a symmetric supercapacitor using the NaBF₄-doped GPE exhibited a specific capacitance of ~257.0 F g⁻¹ and an energy density of ~9.0 Wh kg⁻¹, substantially higher than the ~135.0 F g⁻¹ and ~4.5 Wh kg⁻¹ for the device without the sodium salt. thieme-connect.de
For redox flow batteries, which store energy in external electrolyte tanks, NaBF₄ is considered a potential supporting electrolyte salt. mpg.de These batteries require electrolytes with high solubility and chemical stability to facilitate mass transport and achieve high energy densities. mpg.de The tetrafluoroborate anion is often used in the synthesis of ionic liquids that can serve as electrolytes in these systems. wikipedia.org
Table 2: Impact of NaBF₄ on Quasi-Solid-State Supercapacitor Performance
| GPE Composition | Ionic Conductivity (at 30°C) | Specific Capacitance | Energy Density | Cycling Stability (8000 cycles) | Reference |
| P(VdF-HFP) + EMIMBF₄ + SN (without NaBF₄) | 0.17 mS cm⁻¹ | ~135.0 F g⁻¹ | ~4.5 Wh kg⁻¹ | ~64% retention | thieme-connect.de |
| P(VdF-HFP) + EMIMBF₄ + SN + NaBF₄ | 8.72 mS cm⁻¹ | ~257.0 F g⁻¹ | ~9.0 Wh kg⁻¹ | ~79% retention | thieme-connect.de |
All-solid-state batteries are considered the next frontier in energy storage, offering enhanced safety by eliminating flammable liquid electrolytes. Solid polymer electrolytes (SPEs) are a leading candidate for these devices, and doping them with salts like NaBF₄ is a common strategy to improve ionic conductivity.
Research into polymer gel electrolytes (PGEs) based on a blend of poly(methyl methacrylate) (PMMA) and polycarbonate, plasticized with organic liquids, showed that dispersing various concentrations of NaBF₄ into the gel matrix substantially dropped the electrolyte's resistance by orders of magnitude. sigmaaldrich.com This indicates a significant increase in sodium ion conduction, making the material suitable for sodium-ion battery applications. sigmaaldrich.com
Similarly, in poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)-based SPEs, NaBF₄ has been investigated alongside other sodium salts. nih.gov While NaTFSI was found to be the optimal salt in one comprehensive study, NaBF₄ is frequently used in the liquid electrolyte wetting agent applied at the electrode/electrolyte interface to ensure good ionic contact in the assembled solid-state cell. nih.gov This highlights its crucial role even in hybrid or quasi-solid-state configurations. The addition of NaBF₄ to a polymer matrix provides a source of mobile sodium ions, which are essential for the electrolyte's function. sigmaaldrich.com
Fabrication of Novel Materials through this compound Precursor Chemistry
This compound is not only a salt for electrolytes but also a valuable precursor and reagent in the synthesis of new advanced materials. Its ability to act as a source of both boron and fluorine makes it useful in creating specialized metal-organic frameworks and functionalized carbon materials.
Metal-Organic Frameworks (MOFs) are highly porous materials with applications in gas storage, separation, and catalysis. The synthesis of MOFs containing fluorine can impart unique properties such as hydrophobicity and enhanced stability. While direct use of NaBF₄ as the primary ligand precursor is not common, the tetrafluoroborate (BF₄⁻) anion it provides can be incorporated into MOF structures. wikipedia.orgiucr.org
In ionothermal synthesis, where an ionic liquid is used as the solvent, the anion of the ionic liquid can become part of the final MOF structure, often by coordinating to the metal centers. iucr.org Since NaBF₄ is a key starting material for synthesizing tetrafluoroborate-based ionic liquids, it plays an indirect but vital role. wikipedia.org Furthermore, in the synthesis of anionic MOF frameworks, the BF₄⁻ anion can be incorporated into the pores to balance the charge and act as a template around which the framework forms. iucr.org Although other fluorinated compounds like tetrafluoroterephthalic acid are more direct precursors for fluorinated linkers nih.gov, the tetrafluoroborate anion's ability to act as a fluoride (B91410) donor under certain conditions suggests its potential as a reactive component in MOF synthesis. mun.ca
This compound is utilized in innovative methods for preparing functionalized carbon materials and their nanocomposites. Functionalization is key to enhancing the properties of carbon materials like graphene and nanotubes for various applications. nih.gov
A significant application of NaBF₄ is in the synthesis of MXenes, a class of two-dimensional inorganic compounds. One novel, mild synthetic route uses an aqueous solution of NaBF₄ and hydrochloric acid (HCl) to etch the parent MAX phase (e.g., Ti₃AlC₂) to produce exfoliated Ti₃C₂Tₓ MXene. researchgate.net This method avoids the use of more hazardous concentrated hydrofluoric acid. The resulting MXene material has been successfully used as an electrode in an asymmetric supercapacitor. researchgate.net
NaBF₄ is also employed in creating nanocomposites. It has been used in the synthesis of platinum-ruthenium (PtRu) nanoparticles on multi-walled carbon nanotubes, demonstrating its utility in catalyst preparation. scispace.com Furthermore, NaBF₄ is used as a component in electrolyte baths for plasma electrolytic oxidation (PEO), a surface modification technique. In a study on magnesium alloys, the presence of NaBF₄ in the electrolyte led to the formation of a protective conversion coating with superior corrosion resistance. mdpi.com This was attributed to the incorporation of boron and fluorine into the surface layer, likely in the form of Mg(BF₄)₂, showcasing the ability of NaBF₄ to functionalize surfaces with fluorine- and boron-containing species. mdpi.com
This compound in Advanced Surface Engineering and Coating Research
This compound (NaBF₄) is a key inorganic compound that has garnered significant interest in the field of advanced materials research, particularly in surface engineering and the development of novel coatings. Its utility as a fluxing agent, an electrolyte component, and a surface passivating agent has led to its investigation in a variety of high-performance applications. This section explores the role of this compound in the electrochemical deposition of metallic and alloy coatings and its use in innovative surface treatment and passivation techniques.
Electrochemical Deposition of Metallic and Alloy Coatings from NaBF₄ Baths
The electrochemical deposition, or electroplating, of metals and alloys often relies on carefully formulated electrolyte baths to achieve desired coating properties such as adherence, coherence, and specific functionalities. This compound has been identified as a valuable additive in these baths, contributing to the quality and performance of the deposited layers. fscichem.comsudanchemical.com
Research has shown that NaBF₄ can be used as an additive in electroplating solutions for tin, copper, and nickel, where it helps to improve the flatness and gloss of the resulting coating. fscichem.com Furthermore, its inclusion can enhance the corrosion resistance of these metallic layers, making it beneficial for treating electronic components and decorative surfaces. fscichem.com It is also utilized in the preparation of electrolytes for low-chromium acid electroplating. guidechem.com
A significant area of research has been the co-deposition of alloys from baths containing this compound. One notable example is the electrodeposition of ruthenium-iridium (Ru-Ir) alloys, which are used as catalytic coatings on anodes for industrial processes like electrowinning. google.comgoogle.com In this process, an aqueous bath containing soluble ruthenium and iridium compounds, fluoboric acid, and a soluble fluoborate salt such as NaBF₄ is used. google.com The presence of the fluoborate is crucial; without it, the resulting deposits can be severely cracked. google.com
The concentration of this compound in the bath has a direct impact on the composition and performance of the deposited alloy. Studies have shown that as the concentration of NaBF₄ increases, the weight percentage of iridium in the Ru-Ir alloy also increases. google.com However, the performance of these alloy-coated anodes, in terms of their operational lifespan, appears to peak at a specific NaBF₄ concentration. For instance, in one study, optimal performance was observed at a concentration of about 100 g/L NaBF₄. google.comgoogle.com
Table 1: Example Bath Composition for Ru-Ir Alloy Electrodeposition
| Component | Concentration Range | Purpose |
| Ruthenium (as soluble compound) | 1-12 g/L | Primary alloy component |
| Iridium (as soluble compound) | 1-12 g/L | Alloying element for performance |
| This compound (NaBF₄) | 20-200 g/L | Controls alloy composition, improves deposit quality |
| Fluoboric Acid (HBF₄) | 1-100 g/L | Prevents cracking, controls iridium level |
Surface Treatment and Passivation Research Using Tetrafluoroborate Solutions
Beyond electroplating, this compound is investigated for direct surface modification and passivation, where it helps to create protective, functional layers on material surfaces. Passivation is a process that renders a material "passive," or less susceptible to environmental factors such as corrosion.
One of the most effective methods for protecting magnesium alloys from their inherent high reactivity and poor corrosion resistance is Plasma Electrolytic Oxidation (PEO). mdpi.com Research into the composition of the electrolyte used in the PEO process has shown that the addition of this compound to an alkaline-silicate electrolyte significantly enhances the corrosion resistance of the protective layer formed on an AZ91D magnesium alloy. mdpi.comresearchgate.net The best anticorrosive properties were observed in layers formed in the presence of NaBF₄ compared to other fluoride-containing salts. mdpi.com
X-ray photoelectron spectroscopy (XPS) studies revealed that this improved performance is likely due to the incorporation of boron and fluorine into the coating, specifically in the form of magnesium tetrafluoroborate (Mg(BF₄)₂) within the dense, inner barrier layer of the coating. mdpi.comresearchgate.net The presence of NaBF₄ in the electrolyte was also found to increase the total thickness of the PEO coating. mdpi.com
Table 2: Effect of NaBF₄ on PEO Coating Properties on AZ91D Mg Alloy
| Electrolyte Type | Average Coating Thickness (µm) | Key Feature |
| Base (Alkaline-Silicate) | 9.46 | Standard PEO coating |
| Base + NaBF₄ | 12.71 | Increased thickness and superior corrosion resistance |
| Base + NaF | 12.68 | Increased thickness, but less corrosion resistance than NaBF₄ bath |
Data sourced from a comparative study on PEO coatings. mdpi.com
In the realm of advanced electronics and renewable energy, tetrafluoroborate solutions are being explored for the surface passivation of components in perovskite solar cells (PSCs). rsc.orgresearchgate.net The surface and grain boundaries of perovskite films contain defects that can hinder the performance and stability of the solar cells. The tetrafluoroborate anion (BF₄⁻) has been shown to be effective in passivating these defects. rsc.orgacs.orgacs.org
In one study, this compound was used to passivate the tin oxide electron-transporting layer in a PSC. researchgate.net Density functional theory calculations showed a strong ionic interaction between the BF₄⁻ ions and uncoordinated tin (Sn⁴⁺) sites on the surface, while the Na⁺ ion binds to oxygen atoms. This dual action helps to reduce surface defect states, improve charge transfer properties, and ultimately enhance the power conversion efficiency and long-term stability of the device. researchgate.net Another approach involves using a sacrificial additive salt containing BF₄⁻, which reacts to form a passivating layer of cesium tetrafluoroborate (CsBF₄) on the perovskite surface. rsc.org These findings underscore the versatility of the tetrafluoroborate group in advanced surface passivation applications. rsc.orgresearchgate.net
Theoretical and Computational Chemistry Studies of Sodium Tetrafluoroborate
Quantum Chemical Investigations of the Tetrafluoroborate (B81430) Anion Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the tetrafluoroborate anion (BF₄⁻), the key component of sodium tetrafluoroborate. These computational methods provide insights into the electronic structure, geometry, and vibrational behavior of the anion, which are crucial for interpreting experimental data and predicting its behavior in various chemical environments.
Density Functional Theory (DFT) Calculations of Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and vibrational properties of the tetrafluoroborate anion. oiccpress.comresearchgate.net DFT calculations, such as those employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been used to optimize the geometry of the BF₄⁻ anion and calculate its vibrational frequencies. researchgate.netpku.edu.cn These theoretical calculations often show good agreement with experimental results obtained from techniques like infrared (IR) and Raman spectroscopy. oiccpress.compku.edu.cn
For instance, DFT has been used to study the interaction of the BF₄⁻ anion with various cations and surfaces. In a study of 1,3-dimethylimidazolium (B1194174) tetrafluoroborate ([mmim][BF₄]) on Al and Cu(111) surfaces, DFT calculations revealed that the [BF₄]⁻ anion interacts more strongly with the Al surface compared to the [mmim]⁺ cation. researchgate.net Another study on 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMImBF₄]) used DFT to investigate the vibrational frequencies of the [EMImBF₄]₂ dimer and its complex with CO₂, providing insights into the interactions relevant for carbon capture technologies. researchgate.net
The calculated vibrational frequencies from DFT can be compared with experimental spectra to assign vibrational modes. For example, the splitting of the B-F stretching frequencies of the BF₄⁻ anion in an ion pair can be theoretically examined as a function of the dielectric constant of the medium, offering a more representative theoretical IR spectrum. jst.go.jp
Table 1: Selected Calculated Vibrational Frequencies of the Tetrafluoroborate Anion (BF₄⁻) from DFT Studies
| Study System | Computational Method | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| [EMIM][BF₄]₂-CO₂ | DFT/B3LYP | Not specified | ν₃ asymmetric stretching mode of CO₂ |
| EMI⁺-BF₄⁻ ion pair | DFT with SCRF | Not specified | B-F stretching frequencies (F2 mode) |
| [mmim][BF₄] on Al and Cu(111) | DFT/PBE | Not specified | Not specified |
This table is illustrative and intended to show the type of data generated from DFT studies. Specific frequency values can vary depending on the computational method and the chemical environment being modeled.
Ab Initio Molecular Dynamics Simulations of BF₄⁻ Solvation and Dynamics
Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the solvation and behavior of the tetrafluoroborate anion in solution. nih.govnsf.gov These simulations, which are based on first-principles electronic structure calculations, can capture the complex interplay of forces between the BF₄⁻ anion and surrounding solvent molecules. nih.govnsf.gov
AIMD simulations have been employed to study the solvation of Li⁺ and BF₄⁻ in various solvents, including ionic liquids and organic carbonates. nih.gov For example, a study combining AIMD with infrared spectroscopy investigated LiBF₄ in 1-ethyl-3-methylimidazolium tetrafluoroborate (EmimBF₄) and propylene (B89431) carbonate (PC). The simulations helped to elucidate the origins of spectral features, revealing that the hindered translational motions of Li⁺ in its solvation cage and Li⁺-induced structural changes of the constituent ions and molecules are responsible for observed changes in the IR spectra. nih.gov
Furthermore, AIMD simulations can shed light on the structure and dynamics of water molecules in aqueous solutions of this compound. researchgate.net These simulations can reveal how the presence of Na⁺ and BF₄⁻ ions affects the hydrogen-bonding network and rotational dynamics of water. researchgate.net AIMD has also been used to investigate the dynamic behavior of BF₄⁻-based ionic liquids at interfaces, such as the SnO₂/FAPbI₃ interface in perovskite solar cells, demonstrating their role in passivating defects. rsc.org
Molecular Dynamics and Monte Carlo Simulations of NaBF₄ in Condensed Phases
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of this compound in condensed phases, such as ionic liquids and solid electrolytes. unimi.itnih.govrsc.org These methods allow for the investigation of phenomena that are often difficult to probe experimentally, providing detailed insights at the molecular level. unimi.itnih.gov
Ion Transport Mechanisms in NaBF₄-Based Ionic Liquids and Solid Electrolytes
Understanding ion transport is crucial for the application of NaBF₄ in energy storage devices like batteries. rsc.orgpkusz.edu.cn MD simulations are particularly well-suited for studying the mechanisms of ion transport in NaBF₄-based electrolytes. chemrxiv.org These simulations can track the trajectories of individual ions over time, allowing for the calculation of transport properties such as diffusion coefficients and ionic conductivity.
Studies have shown that in ionic liquids, ion transport deviates from classical theories that assume viscosity as the primary governing factor due to strong ion-ion interactions. rsc.orgchemrxiv.org Data-centric approaches combining experimental databases with computational molecular features have been used to develop modified Arrhenius models that better describe the structure-driven ion transport in these correlated electrolytes. rsc.orgchemrxiv.org These models have revealed energy barriers for ion transport in the range of 20-30 kJ/mol for various ionic liquids. chemrxiv.org
In solid electrolytes, MD simulations can help elucidate the migration pathways of Na⁺ ions through the crystal lattice. pkusz.edu.cn These simulations can identify the hopping mechanisms, attempt frequencies, and activation energies associated with ion movement, which are critical parameters for designing materials with high ionic conductivity. pkusz.edu.cn The presence of defects, such as vacancies and interstitials, and their influence on ion transport can also be investigated through these computational methods. pkusz.edu.cn
Interfacial Phenomena and Double Layer Structure at NaBF₄/Electrode Interfaces
The interface between a NaBF₄-based electrolyte and an electrode is of paramount importance for the performance of electrochemical devices. utexas.eduresearchgate.net MD simulations can provide a molecular-level understanding of the structure and dynamics of the electrical double layer (EDL) that forms at this interface. utexas.edunih.gov
The EDL consists of an array of charged species and oriented dipoles that forms when an electrode is in contact with an electrolyte. MD simulations can reveal the distribution of Na⁺ and BF₄⁻ ions and solvent molecules near the electrode surface as a function of the applied potential. nih.gov This information is crucial for understanding the capacitive properties of the interface and the mechanisms of charge storage. nih.gov
For example, MD simulations of graphene/aqueous electrolyte interfaces have shown that the interfacial tension and wettability of the electrode are strongly influenced by the structure of the first layer of water and ions. nih.gov Furthermore, studies on the adsorption of ionic liquids on metal surfaces have used DFT-based MD to show how the ions arrange themselves and interact with the surface atoms. researchgate.netacs.org Such simulations can also help in understanding the formation of the solid electrolyte interphase (SEI), a protective layer that forms on the electrode surface and is critical for battery stability. aip.org
Prediction of Reactivity and Catalytic Pathways Involving NaBF₄
Computational chemistry plays a vital role in predicting the reactivity of this compound and elucidating its involvement in catalytic pathways. researchgate.netmdpi.combnl.gov Theoretical models can provide insights into reaction mechanisms, transition states, and activation energies, guiding the design of new catalysts and synthetic routes. chemrxiv.orgbiorxiv.org
While specific studies focusing solely on the catalytic pathways of NaBF₄ are not extensively detailed in the provided search results, the principles of computational prediction of reactivity are well-established. For instance, DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, identifying the most favorable pathways. mdpi.com By calculating the energies of reactants, products, and transition states, researchers can determine the thermodynamic and kinetic feasibility of a proposed reaction. mdpi.com
In the context of catalysis, computational methods can be used to understand how NaBF₄ or its constituent ions might act as a catalyst or co-catalyst. For example, the Lewis acidic nature of the boron center in the BF₄⁻ anion, although weak, could potentially play a role in activating certain substrates. Computational models could explore the interaction of the BF₄⁻ anion with reactants, probing for any stabilizing interactions that might lower the activation energy of a reaction.
Furthermore, machine learning approaches, often combined with quantum chemical calculations, are emerging as powerful tools for predicting reaction outcomes. mdpi.com By training models on large datasets of known reactions, it is possible to predict the yield or selectivity of new reactions involving compounds like this compound. mdpi.com These predictive models can accelerate the discovery and optimization of catalytic processes. researchgate.net
Computational Screening and Design of New Materials Incorporating Tetrafluoroborate Moieties
The advancement of computational chemistry has revolutionized materials science, enabling the in silico design and screening of novel materials with tailored properties. This approach is particularly valuable for accelerating the discovery of new materials incorporating tetrafluoroborate (BF₄⁻) moieties, which are of interest for a wide range of applications, including energy storage, gas separation, and catalysis. High-throughput computational screening, often coupled with machine learning, allows for the rapid evaluation of vast chemical spaces, identifying promising candidates for experimental synthesis and validation.
Theoretical studies in this domain primarily leverage density functional theory (DFT) for accurate calculations of electronic structure, reaction energetics, and molecular interactions. Molecular dynamics (MD) simulations are employed to understand the dynamic behavior of these materials, such as ion transport in electrolytes and gas diffusion in porous frameworks. By systematically varying chemical compositions and structures, these computational methods provide deep insights into structure-property relationships, guiding the rational design of next-generation tetrafluoroborate-based materials.
Screening of Ionic Liquid/MOF Composites for Gas Separation
A significant area of research has been the computational design of ionic liquid (IL)/metal-organic framework (MOF) composites for enhanced gas separation performance. In one such study, a combination of molecular simulations and machine learning was utilized to design a composite material for CO₂/N₂ separation. acs.orgnih.gov The research involved the computational screening of approximately 1000 different composites of 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) with a diverse range of MOFs. acs.orgnih.gov
The screening process involved using grand canonical Monte Carlo (GCMC) simulations to calculate the adsorption properties of CO₂ and N₂ in these composites. The extensive dataset generated from these simulations was then used to train machine learning models capable of accurately predicting the adsorption and separation performance of new [BMIM][BF₄]/MOF composites. acs.orgnih.gov This data-driven approach significantly accelerated the material discovery process.
A key outcome of this work was the identification of the most important features influencing the CO₂/N₂ selectivity of the composites. This knowledge was then used to computationally generate a novel IL/MOF composite, [BMIM][BF₄]/UiO-66, which was not part of the initial screening library. acs.orgnih.gov Subsequent experimental synthesis and testing of this computationally designed material confirmed its high CO₂/N₂ selectivity, validating the predictive power of the combined simulation and machine learning methodology. acs.orgnih.gov
Design of Tetrafluoroborate-Containing Perovskites
First-principles calculations based on density functional theory have been instrumental in exploring the potential of incorporating tetrafluoroborate ions into perovskite structures. One study focused on the substitution of iodide with the BF₄⁻ molecular ion in the hybrid perovskite CH₃NH₃PbI₃. researchgate.net The research computationally investigated the electronic structure and optical properties of CH₃NH₃PbI₃, CH₃NH₃PbI₂BF₄, CH₃NH₃PbI(BF₄)₂, and CH₃NH₃Pb(BF₄)₃. researchgate.net
These calculations revealed that the introduction of the tetrafluoroborate moiety has a significant impact on the electronic band gap of the material. researchgate.net Understanding these changes is crucial for tuning the optical and electronic properties of perovskites for applications in solar cells and other optoelectronic devices. The study highlighted how computational methods can be used to systematically design and predict the properties of novel perovskite-like materials with tailored functionalities.
Computational Insights into Tetrafluoroborate-Based Electrolytes
The design of safe and efficient electrolytes is critical for the advancement of battery technologies. Computational studies have provided valuable insights into the behavior of lithium tetrafluoroborate (LiBF₄) in battery electrolytes. First-principles computational modeling has been used to investigate the structural and physical interactions between LiBF₄ and a common solvent mixture of ethylene (B1197577) carbonate and dimethyl carbonate. researchgate.net
Ab initio molecular dynamics (AIMD) simulations were employed to elucidate the formation and evolution of the solvation shells around the Li⁺ and BF₄⁻ ions. researchgate.net These simulations, combined with DFT calculations of the energetics of solvent molecule removal, have provided a molecular-level understanding of the desolvation process, which is a key step in ion transport and battery performance. researchgate.net The study found that the solvation shell around LiPF₆ desolvates more easily than that around LiBF₄, suggesting differences in their kinetics and diffusion properties. researchgate.net Such computational insights are vital for the rational design of new electrolyte formulations with improved ionic conductivity and stability.
| Material Class | Compound/System Studied | Computational Method(s) | Key Findings |
| Ionic Liquid/MOF Composites | [BMIM][BF₄]/MOFs | Molecular simulations (GCMC), Machine Learning | Computationally screened ~1000 composites for CO₂/N₂ separation. Developed a predictive ML model and designed a novel high-selectivity composite, [BMIM][BF₄]/UiO-66. acs.orgnih.gov |
| Perovskites | CH₃NH₃PbI(₃-x)(BF₄)x | First-principles (DFT) | Investigated the effect of BF₄⁻ substitution on the electronic structure and optical properties, demonstrating a method to tune the band gap. researchgate.net |
| Battery Electrolytes | LiBF₄ in ethylene carbonate/dimethyl carbonate | First-principles modeling (AIMD, DFT) | Studied the solvation structure and energetics, providing insights into ion transport and kinetics relevant to battery performance. researchgate.net |
Environmental and Safety Research Aspects of Tetrafluoroborate Compounds
Research into the Environmental Fate and Transport of Fluoroborate Species in Aquatic and Terrestrial Systems
Understanding the mobility and persistence of tetrafluoroborate (B81430) in the environment is crucial for assessing its potential impact. Research has focused on its degradation in water and its interaction with soils and sediments.
The tetrafluoroborate anion (BF₄⁻) is known to undergo hydrolysis in aqueous environments, although its stability is influenced by several factors. researchgate.net The primary degradation pathway is the stepwise hydrolysis to form boric acid and fluoride (B91410) ions. researchgate.netacs.org Research has indicated that tetrafluoroborate-based ionic liquids are not entirely stable in water, with the extent of hydrolysis being significantly dependent on temperature. researchgate.net Acidic conditions have also been shown to promote the hydrolysis of the anion. researchgate.net
One study reported that the decomposition of tetrafluoroborate in the presence of aluminum is more rapid at a lower pH, higher water temperature, and a greater molar ratio of aluminum to total fluoride. researchgate.net Conversely, in vivo studies using [¹⁸F]labeled tetrafluoroborate for positron emission tomography (PET) imaging have demonstrated its stability within the body, with no defluorination being observed. nih.gov The degradation of electrolytes containing tetrafluoroborate can also be influenced by the solvent system. For instance, in acetonitrile (B52724), the presence of water can lead to different breakdown products at less negative electrochemical potentials. cdnsciencepub.com In some electrochemical systems, the decomposition of tetrafluoroborate can lead to the formation of adducts with the solvent, such as CH₃CNBF₃ in acetonitrile. cdnsciencepub.comcdnsciencepub.com
| Condition Investigated | Observation | Reference |
|---|---|---|
| Aqueous Solution (General) | Undergoes hydrolysis to boric acid and fluoride ions. Not completely stable in water. researchgate.net | researchgate.net |
| Temperature | Hydrolysis extent is markedly dependent on temperature. researchgate.net Higher temperature increases decomposition rate with aluminum. researchgate.net | researchgate.netresearchgate.net |
| pH | Acidic conditions promote anion hydrolysis. researchgate.net Lower pH increases decomposition rate with aluminum. researchgate.net | researchgate.netresearchgate.net |
| Solvent (Acetonitrile) | Anodic breakdown can form an adduct (CH₃CNBF₃). cdnsciencepub.comcdnsciencepub.com Cathodic breakdown products vary with the presence of water. cdnsciencepub.com | cdnsciencepub.comcdnsciencepub.com |
| In Vivo (Animal model) | [¹⁸F]TFB was stable with no defluorination observed. nih.gov | nih.gov |
The movement of fluoroborates through soil and their potential to leach into groundwater is a key area of environmental research. Studies have shown that the adsorption of tetrafluoroborate is influenced by the properties of the soil or adsorbent material and the aqueous conditions.
Research on a zirconium(IV)-loaded saponified orange waste gel demonstrated its effectiveness for the removal of tetrafluoroborate from aqueous solutions. tandfonline.comresearchgate.net The optimal pH for removal was found to be in the range of 2-3. researchgate.net The presence of other anions, with the exception of sulfate, did not have a significant negative impact on the removal efficiency. researchgate.net Another study highlighted the use of magnesium-aluminum oxide, derived from the thermal decomposition of a hydrotalcite-like compound, for the removal of tetrafluoroborate ions from water. researchgate.net
Methodologies for studying the movement of substances in soil, such as soil column leaching experiments, are well-established and can be applied to investigate the mobility of tetrafluoroborate. oecd.orgoecd.org Such studies involve packing columns with soil, applying the substance of interest, and then simulating rainfall to collect and analyze the leachate for the substance and its transformation products. oecd.org These methods can provide crucial data on the potential for groundwater contamination. While specific data on the leaching of sodium tetrafluoroborate in various soil types is limited, studies on related ionic liquids have used soil column chromatography to determine soil organic partition coefficients. researchgate.net
Advanced Methodologies for Remediation of Fluoroborate Contamination in Research Contexts
In response to potential environmental contamination, researchers are developing and investigating various technologies to remove tetrafluoroborate from water sources.
A significant area of research is the development of novel adsorbent materials with a high affinity for tetrafluoroborate. As mentioned previously, a biosorbent derived from zirconium(IV)-loaded orange waste has shown promise, with adsorption capacities found to increase with temperature. tandfonline.comresearchgate.net Magnesium-aluminum oxide has also been identified as a potential adsorbent. researchgate.net Furthermore, research has explored the impregnation of Florisil, a magnesium silicate (B1173343) adsorbent, with the ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate to enhance the removal of certain cations from aqueous solutions, demonstrating the versatility of materials containing the tetrafluoroborate anion. witpress.com
Membrane filtration technologies are also being explored for the remediation of fluoroborate-contaminated water. watertechnologies.com While much of the research in this area has focused on the removal of fluoride, these technologies are adaptable for tetrafluoroborate. taylorfrancis.comnih.gov Techniques such as reverse osmosis, nanofiltration, and electrodialysis are effective for removing various ions from water. nih.gov A combined approach of coagulation followed by membrane filtration has been shown to enhance fluoride removal, a principle that could be applied to tetrafluoroborate, especially considering its hydrolysis products. taylorfrancis.com Hydrothermal treatment followed by membrane filtration has also been proposed as a method for treating wastewater containing concentrated fluoroborate ions. researchgate.net
| Adsorbent Material | Key Research Finding | Reference |
|---|---|---|
| Zirconium(IV)-loaded orange waste gel | Effective for tetrafluoroborate removal, with optimal pH of 2-3. Adsorption capacity increases with temperature. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Magnesium-aluminum oxide | Effective for removing tetrafluoroborate ions from aqueous solutions. researchgate.net | researchgate.net |
| [Omim]BF₄ impregnated on Florisil | Used to create an adsorbent for the removal of Cs+ from aqueous solutions. witpress.com | witpress.com |
Electrochemical methods offer a promising avenue for the degradation of persistent chemical compounds. Research has shown that the electrochemical breakdown of electrolytes containing tetrafluoroborate can occur at both the anode and cathode, leading to various degradation products depending on the solvent and presence of water. cdnsciencepub.comcdnsciencepub.com Electrocoagulation with aluminum electrodes has been investigated as a method to remove tetrafluoroborate and its hydrolysis products, boron and fluoride, from water. sigmaaldrich.com A study combining ultrasonication with a zero-valent zinc and activated carbon micro-electrolysis system demonstrated a high degradation efficiency for a 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquid in aqueous solution. researchgate.net
Biological treatment of highly fluorinated compounds like tetrafluoroborate is considered challenging due to the strength of the carbon-fluorine bond, although it is the B-F bond in this case. mdpi.comnih.govnih.gov The biodegradation of such compounds is rare and generally slow. nih.govnih.gov Research into the biodegradation of polyfluorinated compounds suggests that microorganisms often require metabolic activation of the molecule at a non-fluorinated site to initiate degradation. mdpi.com While there is a mention of the biological degradation of wood treated with a fluoroborate-based preservative, detailed studies on the specific microorganisms and pathways involved in tetrafluoroborate biodegradation are scarce.
Toxicological Research on Tetrafluoroborate Exposure and Biological Interactions (excluding dosage/administration)
Toxicological studies, primarily on ionic liquids containing the tetrafluoroborate anion, have provided insights into the potential biological interactions of this compound. Research on various aquatic organisms has shown that the toxicity of imidazolium-based tetrafluoroborate ionic liquids can be influenced by the length of the cation's alkyl chain and the presence of other solvents like acetone, which can affect the hydrolysis of the tetrafluoroborate anion. nih.gov
Studies on zebrafish (Danio rerio) have revealed that exposure to 1-tetradecyl-3-methylimidazolium (B1224123) tetrafluoroborate can induce oxidative stress and inflammatory responses in the liver. researchgate.net Furthermore, parental exposure to certain 1-alkyl-3-methylimidazolium tetrafluoroborate compounds has been shown to result in cardiac malformations and dysfunction in the F1 offspring. researchgate.net
In cell-based studies, a ferrocenium (B1229745) tetrafluoroborate derivative was found to have no discernible effect on the survival or proliferation of triple-negative breast cancer cells, in contrast to other related ferrocene (B1249389) compounds. nih.gov However, another study on decamethylferrocenium tetrafluoroborate reported that its cytotoxic effect was linked to the production of oxygen radical species, leading to oxidative DNA damage. nih.gov It is also known that fluoborates can accumulate in the thyroid gland, potentially interfering with iodine uptake. scbt.com
| Organism/System Studied | Observed Biological Interaction/Effect | Reference |
|---|---|---|
| Aquatic organisms (algae, crustaceans, rotifers) | Toxicity of [bmim][BF₄] and [omim][BF₄] was observed, mediated by the cation alkyl chain length and presence of acetone. nih.gov | nih.gov |
| Zebrafish (Danio rerio) | Exposure to [C₁₄mim]BF₄ led to oxidative stress and inflammation in the liver. Parental exposure caused cardiac issues in offspring. researchgate.net | researchgate.net |
| Rat (Rattus norvegicus) | Exposure to [C₁₄mim]BF₄ was shown to damage specific and non-specific immunity. researchgate.net Fluoborates can accumulate in the thyroid. scbt.com | researchgate.netscbt.com |
| Human breast cancer cells (MDA-MB-231) | A ferrocenium tetrafluoroborate derivative exerted no effect on cell survival or proliferation. nih.gov | nih.gov |
| Human cancer cells (MCF-7) | Decamethylferrocenium tetrafluoroborate showed cytotoxic effects linked to the production of oxygen radical species and DNA damage. nih.gov | nih.gov |
Future Research Directions and Emerging Applications of Sodium Tetrafluoroborate
Integration of Artificial Intelligence and Machine Learning in NaBF₄ Materials Discovery
The discovery and design of new materials with tailored properties is a complex and time-consuming process. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and sodium tetrafluoroborate (B81430) is a prime candidate for this data-driven approach. sciengine.comaip.org
AI and ML algorithms can be trained on vast datasets of known materials and their properties to predict the characteristics of novel compounds. nih.govarxiv.org This can significantly accelerate the discovery of new materials based on sodium tetrafluoroborate with optimized performance for specific applications. For example, machine learning models could be used to:
Predict ionic conductivity: By analyzing the relationship between the composition and structure of electrolytes containing NaBF₄ and their ionic conductivity, ML models can guide the design of new electrolytes with enhanced performance for sodium-ion batteries.
Identify novel catalysts: AI can screen large databases of potential catalyst structures containing the tetrafluoroborate anion to identify promising candidates for specific chemical reactions. researchgate.net
Optimize synthesis conditions: Machine learning algorithms can analyze experimental data to determine the optimal conditions for synthesizing NaBF₄-based materials with desired properties, such as crystal structure and purity. wikipedia.org
The development of "self-driving laboratories," which combine AI with automated robotic systems, represents a paradigm shift in materials discovery. sciengine.com These autonomous platforms can design and execute experiments, analyze the results, and iteratively refine their hypotheses to rapidly discover new materials. This approach could be instrumental in exploring the vast chemical space around this compound and uncovering novel materials with unprecedented functionalities. caltech.edu
Sustainable Chemistry Applications of this compound
The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes and products. This compound is emerging as a valuable tool in this context, offering environmentally benign alternatives to traditional reagents and catalysts.
One promising application is its use as a catalyst in organic synthesis. researchgate.net For instance, NaBF₄ has been shown to be an efficient and recyclable catalyst for the Biginelli reaction, a multi-component reaction used to synthesize a class of medicinally important compounds called dihydropyrimidinones. researchgate.net The use of NaBF₄ as a catalyst offers several advantages, including mild reaction conditions, high yields, and simple work-up procedures. researchgate.net
Furthermore, research is exploring the use of this compound in the valorization of biomass. dtu.dk This involves converting renewable biomass resources into valuable chemicals and fuels. The unique catalytic properties of the tetrafluoroborate species could enable novel and efficient pathways for biomass conversion. dtu.dk
Another area of interest is the use of NaBF₄ in the development of more sustainable energy storage systems. Its application in sodium-ion batteries, which utilize abundant and low-cost sodium, is a key focus. nih.govmdpi.com Additionally, its role in thermal energy storage as a phase change material is being investigated. acs.orged.ac.uk
Development of Advanced Electrolyte Systems Beyond Current State-of-the-Art
Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries for large-scale energy storage, primarily due to the natural abundance and low cost of sodium. nih.govmdpi.com The development of high-performance electrolytes is crucial for the commercialization of SIBs, and this compound is a key component in many advanced electrolyte formulations.
Researchers are actively exploring various strategies to enhance the performance of NaBF₄-based electrolytes, including:
Ionic Liquid Electrolytes: Ionic liquids (ILs) are salts that are liquid at or near room temperature. They offer several advantages over conventional organic solvents, including low volatility, high thermal stability, and a wide electrochemical window. researchgate.net Electrolytes composed of NaBF₄ dissolved in ILs have shown promising results in terms of safety and cycling stability in sodium-ion batteries. researchgate.netmdpi.com
Solid-State Electrolytes: Solid-state electrolytes (SSEs) are considered a key enabling technology for next-generation batteries, offering improved safety and energy density. jst.go.jp Polymer gel electrolytes containing NaBF₄ are being investigated as a viable option for solid-state sodium-ion batteries. rsc.org
Aqueous Electrolytes: While most research has focused on non-aqueous electrolytes, aqueous sodium-ion batteries are attractive due to their low cost and inherent safety. mdpi.com However, the narrow electrochemical stability window of water presents a significant challenge. Researchers are exploring "water-in-salt" electrolytes, where a high concentration of salt, such as NaBF₄, expands the stable voltage window.
Table 1: Comparison of Advanced Electrolyte Systems for Sodium-Ion Batteries
| Electrolyte Type | Key Advantages | Key Challenges |
|---|---|---|
| Ionic Liquid Electrolytes | High thermal stability, low volatility, wide electrochemical window. researchgate.net | Higher cost compared to conventional solvents, viscosity can impact ionic conductivity. researchgate.net |
| Solid-State Electrolytes | Improved safety, potential for higher energy density. jst.go.jp | Lower ionic conductivity at room temperature compared to liquid electrolytes, interfacial challenges with electrodes. jst.go.jp |
| Aqueous Electrolytes | Low cost, high safety, environmentally friendly. mdpi.com | Narrow electrochemical stability window of water, potential for hydrogen evolution. mdpi.com |
Exploration of Novel Catalytic Pathways Utilizing Tetrafluoroborate Species
The tetrafluoroborate anion (BF₄⁻) itself possesses unique chemical properties that can be exploited in catalysis. Its non-coordinating nature and ability to act as a weak Lewis acid open up possibilities for novel catalytic transformations.
Researchers are exploring the use of tetrafluoroborate species in a variety of catalytic reactions, including:
Carbon-Carbon Bond Formation: Tetrafluoroborate-containing catalysts have shown promise in promoting reactions that form new carbon-carbon bonds, which are fundamental transformations in organic synthesis. chinesechemsoc.org
Electrocatalysis: The tetrafluoroborate anion can play a role in electrocatalytic processes, such as the electrochemical reduction of carbon dioxide (CO₂). acs.org This is a key area of research for converting a greenhouse gas into valuable fuels and chemicals.
Polymerization Reactions: Tetrafluoroborate-based initiators can be used to control polymerization reactions, leading to the synthesis of polymers with specific properties.
The development of new catalytic systems based on the tetrafluoroborate moiety is an active area of research. By understanding the fundamental interactions between the tetrafluoroborate anion and reactive intermediates, chemists can design more efficient and selective catalysts for a wide range of chemical transformations.
Q & A
Basic: What are the optimal methods for synthesizing sodium tetrafluoroborate with high purity for laboratory use?
This compound (NaBF₄) can be synthesized via anion exchange reactions, such as combining sodium salts (e.g., NaNO₃) with tetrafluoroboric acid (HBF₄) in aqueous solutions, followed by crystallization . Advanced purification involves recrystallization from hot water or ethanol to remove impurities like residual acids or metal ions. For catalytic applications, solvent-free methods using BF₃·OEt₂ under controlled humidity (to prevent hydrolysis) yield >95% purity . Characterization via ¹⁹F NMR and elemental analysis is critical to confirm purity .
Basic: What physical properties of NaBF₄ are most critical for experimental handling and storage?
NaBF₄ is hygroscopic and thermally stable up to 384°C . Its high solubility in water (108 g/100 mL at 26°C) necessitates storage in desiccators with anhydrous silica gel. For electrochemical studies, moisture content must be <50 ppm to prevent side reactions (e.g., hydrolysis to HF) . Density (2.47 g/mL) and refractive index data are essential for phase behavior studies in ionic liquid mixtures .
Advanced: How does NaBF₄ influence the thermophysical properties of ionic liquids (ILs) in electrochemical systems?
NaBF₄ modifies IL properties like viscosity and conductivity when used as a dopant. For example, in [BMIM][BF₄], NaBF₄ reduces ionic mobility due to increased ionic strength, impacting supercapacitor performance . Thermal expansion coefficients and molar refraction can be predicted using empirical models (e.g., Lorentz-Lorenz equation) . Differential scanning calorimetry (DSC) reveals phase transitions in IL-NaBF₄ mixtures, critical for optimizing operating temperatures .
Advanced: What mechanistic role does NaBF₄ play in stabilizing solid-electrolyte interphases (SEIs) in sodium metal batteries?
In NaDFOB-derived electrolytes, NaBF₄ contributes to a composite SEI rich in sodium diborate and tetrafluoroborate, enhancing structural stability. Solid-state NMR and XPS show that NaBF₄ suppresses dendrite growth by facilitating uniform Na⁺ flux . Electrochemical impedance spectroscopy (EIS) reveals lower charge-transfer resistance in NaBF₄-containing systems, indicating faster ion transport .
Advanced: How does NaBF₄ affect CO₂ solubility and phase behavior in ionic liquid systems?
In CO₂ + [bmim][BF₄] systems, NaBF₄ increases bubble-point pressures due to stronger ion-dipole interactions, reducing CO₂ solubility by ~15% compared to [hmim][BF₄] . High-pressure synthetic methods (278–368 K) and Peng-Robinson equation modeling are used to predict phase equilibria . These findings guide solvent selection for CO₂ capture applications.
Advanced: What methodologies quantify ion-pairing behavior of NaBF₄ in non-aqueous solvents like DMF?
Conductometric studies using the Fuoss-Justice equation determine association constants (e.g., Kₐ = 0.12 for NaBF₄ in DMF at 298 K) and limiting molar conductivities (Λ₀ = 89.5 S·cm²/mol) . Eyring activation enthalpy (ΔH‡ ≈ 12 kJ/mol) indicates weak solute-solvent interactions, validated via temperature-dependent conductivity measurements .
Advanced: How does NaBF₄ act as a catalyst in micellar-promoted homolytic dediazoniation reactions?
In SDS micelles, NaBF₄ stabilizes the diazonium ion (PNBD) in the Stern layer, favoring heterolytic cleavage to p-nitrophenol. Kinetic analysis via HPLC and UV-Vis shows a 3-fold rate increase compared to aqueous systems . ¹H NMR confirms micelle-diazonium binding, critical for optimizing reaction yields .
Basic: What safety protocols are essential when handling NaBF₄ in laboratory settings?
NaBF₄ is a GHS Category 8 hazard, requiring nitrile gloves, face shields, and fume hoods to prevent inhalation/contact . Spills should be neutralized with sodium carbonate and disposed via certified waste facilities. Acute exposure mandates immediate irrigation (15 min for eyes) and medical evaluation .
Advanced: How does NaBF₄ modulate phase separation in aqueous two-phase systems (ATPS) with citrate salts?
In NaBF₄ + 1-butyl-3-methylimidazolium tetrafluoroborate ATPS, cloud-point titration (298–323 K) reveals biphasic regions sensitive to NaBF₄ concentration. Tie-line data correlate with Othmer-Tobias equation, enabling extraction optimization for phenols .
Advanced: What strategies enhance NaBF₄-based electrolyte performance in supercapacitors?
Mixing NaBF₄ with propylene carbonate (PC) and spiro-bipyrrolidinium tetrafluoroborate (SBPBF₄) improves ionic conductivity (up to 25 mS/cm) and widens the electrochemical window (3.5 V) . Dynamic viscosity (<50 mPa·s) and thermal stability (TGA up to 150°C) are key metrics for high-rate cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
